5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide, also known as NMS-E973, is a synthetic, small-molecule inhibitor of heat shock protein 90 (Hsp90) [, , ]. Hsp90 is a molecular chaperone involved in the stabilization, maturation, and function of numerous proteins, many of which are implicated in cancer development and progression [, , ]. By inhibiting Hsp90, NMS-E973 disrupts these oncogenic pathways, making it a promising candidate for anticancer therapy [, , ].
The synthesis of NMS-E973 involves several key steps, starting from precursor compounds. The detailed synthetic protocol includes the use of various reagents and solvents, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
The characterization of NMS-E973 includes nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (LC-MS) to confirm the structure and purity of the compound.
NMS-E973 has a complex molecular structure characterized by an isoxazole ring fused with various functional groups that enhance its binding properties. Key structural features include:
The binding kinetics of NMS-E973 have been quantified, showing a dissociation constant (K_D) of 0.35 nM for Hsp90α, indicating its high affinity for this target .
NMS-E973 primarily functions through competitive inhibition of Hsp90, disrupting its chaperone activity and leading to the degradation of client proteins involved in cancer cell survival. The compound has been tested in various biochemical assays to evaluate its inhibitory effects on Hsp90 and related pathways.
NMS-E973 exerts its anticancer effects by binding to the ATP-binding pocket of Hsp90, inhibiting its function:
These properties contribute to its pharmacokinetic profile, allowing effective distribution within tumor tissues while maintaining low systemic toxicity .
NMS-E973 holds potential applications in various fields:
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone essential for the conformational stabilization, activation, and intracellular trafficking of over 200 "client proteins." Many of these clients are oncoproteins that drive cancer progression, including HER2, AKT, BRAF, and mutant p53. Hsp90 stabilizes these clients through a dynamic cycle involving ATP binding and hydrolysis at its N-terminal domain. In cancer cells, Hsp90 is overexpressed and exists in a multi-chaperone complex that preferentially stabilizes mutated or overexpressed oncoproteins, making it a critical enabler of malignancy. The chaperone's role in maintaining the functional integrity of key signaling hubs (e.g., PI3K/AKT, RAF/MEK/ERK) establishes it as a high-value target for destabilizing multiple oncogenic pathways simultaneously [1] [3].
Hsp90 inhibition offers a multipronged anticancer strategy:
The development of Hsp90 inhibitors has progressed through distinct generations:
Table 1: Evolution of Hsp90 Inhibitors
Generation | Representative Compounds | Key Improvements | Limitations |
---|---|---|---|
First (Natural) | Geldanamycin, Radicicol | Proof-of-concept Hsp90 inhibition | Hepatotoxicity, poor solubility |
Second (Semi-synthetic) | 17-AAG (Tanespimycin), IPI-504 | Improved solubility | Liver toxicity, instability |
Third (Fully synthetic) | Ganetespib, AUY922, NMS-E973 | Enhanced potency, brain penetration | Clinical efficacy variability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7